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Compound Name: n-Butyl-2-chloroacetamide
CAS No.: 5349-24-6
Cat. No.: B1266543
Get Quote
. J

Physicochemical Profiling, Synthesis Protocols, and
Bio-Orthogonal Applications[1]

Executive Summary

n-Butyl-2-chloroacetamide (CAS: 5349-24-6) is an ngcontent-ng-c1989010908=""_nghost-
ng-c3017681703="" class="inline ng-star-inserted">

-haloacetamide derivative primarily utilized as a versatile alkylating agent in organic synthesis
and proteomic profiling.[1][2][3][4][5][6][7] While often overshadowed by its iodo-analogs in
standard cysteine mapping, the chloro-derivative offers distinct kinetic advantages: it provides
higher stability in solution and reduced off-target alkylation (specificity toward cysteine over
lysine/histidine) compared to iodoacetamide. This guide details its molecular weight
characteristics, validated synthesis protocols, and mechanistic actions.[8]

Part 1: Physicochemical Profile & Molecular Weight
Analysis[1]
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In drug development and quantitative proteomics, "Molecular Weight" is not a singular value.[8]
It must be contextualized by isotopic distribution for accurate Mass Spectrometry (MS)
deconvolution.[8]

1.1 Malecular Wpighf Data
Parameter Value Technical Context

ngcontent-ng-c1989010908=""
_nghost-ng-c3017681703=""

Formula Core stoichiometry.
class="inline ng-star-inserted">
Used for bulk stoichiometry
Average MW 149.62 g/mol o
(weighing reagents).
Used for High-Res MS (Exact
Mass of ngcontent-ng-
€1989010908="" _nghost-ng-
Monoisotopic Mass 149.0607 Da ¢3017681703="" class="inline
ng-star-inserted">
).
The ngcontent-ng-
€1989010908="" _nghost-ng-
¢3017681703="" class="inline
ng-star-inserted">
M+2 Isotope 151.0578 Da
peak. Crucial Diagnostic: Look
for a 3:1 intensity ratio
between 149.06 and 151.06 in
MS.
) ) ) Low melting point solid (often
Physical State Solid / Crystalline

oil if impure).[8]

Poor water solubility compared
Solubility DMSO, DCM, MeOH to shorter chain analogs;

requires organic co-solvent.[8]
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1.2 Structural Identity

The molecule consists of a butyl chain attached to the nitrogen of an acetamide core, with a
chlorine atom at the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline
ng-star-inserted">

-position.[6] The electron-withdrawing chlorine activates the adjacent methylene carbon,
making it a "soft" electrophile susceptible to ngcontent-ng-c1989010908=""_nghost-ng-
c3017681703="" class="inline ng-star-inserted">

attack by thiols.

Part 2: Synthesis Protocol (Self-Validating)

Objective: Synthesize n-Butyl-2-chloroacetamide via Schotten-Baumann conditions. Scale:
10 mmol (adaptable).

2.1 Reagents & Materials

e Precursor A: n-Butylamine (0.74 g, 10 mmol).[8]

Precursor B: Chloroacetyl chloride (1.13 g, 10 mmol) - Handle with extreme care
(lachrymator).[8]

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 g, 11 mmaol).[8]

Solvent: Dichloromethane (DCM), anhydrous (20 mL).

Quench: 1M HCI, Saturated

2.2 Step-by-Step Methodology

e Setup: Purge a 50 mL round-bottom flask with nitrogen. Add n-Butylamine and TEA to DCM.
Cool to 0°C (ice bath).

o Expert Insight: Cooling is mandatory.[8] The reaction is highly exothermic.[8] Failure to
cool results in bis-acylation or solvent boiling.[8]
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» Addition: Dilute Chloroacetyl chloride in 5 mL DCM. Add dropwise over 15 minutes.

o Visual Check: White "smoke" (HCI gas) may form if the base is insufficient; the solution will
become cloudy as TEA-HCI salt precipitates.[8]

e Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.
e Workup (The Validation Step):
o Wash organic layer with 1M HCI (removes unreacted amine).[3]

o Wash with Sat. ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline
ng-star-inserted">

(removes unreacted acid chloride/acid).

o Dry over
, filter, and concentrate in vacuo.

 Purification: Recrystallization from Hexane/Ethyl Acetate if solid, or flash chromatography
(typically 20% EtOAc in Hexanes).[8]

2.3 Synthesis Workflow Diagram

REELENS Cool to 0°C Dropwise Addition Stir 2h @ RT Acid/Base Wash n-Butyl-2-chloroacetamide
(Butylamine + Base) (DCM Solvent) (Chloroacety! Chloride) (Formation of Amide) (Remove Impurities) (Yield ~85-95%)

Click to download full resolution via product page

Figure 1: Step-by-step synthesis workflow for n-Butyl-2-chloroacetamide ensuring removal of
unreacted precursors.

Part 3: Mechanistic Action & Applications
3.1 Mechanism of Action: Cysteine Alkylation

In biological systems, n-Butyl-2-chloroacetamide acts as an irreversible inhibitor or probe.[8]
It targets the thiolate anion (hgcontent-ng-c1989010908=""_nghost-ng-c3017681703=""
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class="inline ng-star-inserted">
) of cysteine residues via a nucleophilic substitution (
) reaction.

o Selectivity: The Chlorine leaving group makes this reagent less reactive than lodoacetamide.

[8]

o Benefit: Lower reactivity reduces "over-alkylation" (e.g., reacting with Lysine amines or
Histidine imidazoles), leading to cleaner proteomic data.[8]

3.2 Reaction Pathway Diagram

Cysteine Thiolate n-Butyl-2-chloroacetamide

(Nucleophile) (Electrophile)

Attack on alpha-C

Transition State
[S...C..CI]*+

S-Carboxamidomethyl Cysteine Chloride lon
(Stable Thioether) (Cl-)

Click to download full resolution via product page
Figure 2:

Alkylation mechanism. The thiolate attacks the methylene carbon, displacing chloride.

Part 4: Analytical Validation (Quality Control)
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To ensure the integrity of the synthesized or purchased compound, verify using the following
parameters.

4.1 Proton NMR (

-NMR, 400 MHz,

e ngcontent-ng-c1989010908=""_nghost-ng-c3017681703="" class="inline ng-star-inserted">
6.5-7.0 ppm (Broad, 1H):
amide proton. (Disappears with
shake).

e ngcontent-ng-c1989010908=""_nghost-ng-c3017681703="" class="inline ng-star-inserted">
4.05 ppm (Singlet, 2H):

. Critical Purity Marker. If this integrates < 2H relative to the butyl chain, hydrolysis has
occurred.[8]

e ngcontent-ng-c1989010908="" nghost-ng-c3017681703="" class="inline ng-star-inserted">

3.30 ppm (Quad/Triplet, 2H):
(Methylene adjacent to nitrogen).

e ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

1.3-1.5 ppm (Multiplet, 4H): Central methylene chain.

e ngcontent-ng-c1989010908=""_nghost-ng-c3017681703="" class="inline ng-star-inserted">

0.92 ppm (Triplet, 3H): Terminal Methyl group.

4.2 Mass Spectrometry (LC-MS)
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» Target lon:ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-
inserted">

 |sotope Pattern: You must observe the Chlorine signature.[8]

o Peak A (100%): 150.06 (ngcontent-ng-c1989010908="" nghost-ng-c3017681703=""
class="inline ng-star-inserted">

)

o Peak B (~32%): 152.06 (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703=""
class="inline ng-star-inserted">

)

o Note: Absence of the 152 peak indicates dehalogenation (product degradation).

Part 5: Safety & Toxicology

Hazard Class: Alkylating Agent / Sensitizer.[8]

o Skin/Eye Contact: Causes severe irritation.[8] As an alkylating agent, it can covalently modify

skin proteins, leading to allergic contact dermatitis.[8]

 Inhalation: Destructive to mucous membranes.[8]

e Handling Protocol:
o Use Nitrile gloves (Latex is permeable to some chlorinated organics).[8]
o Weigh only in a fume hood.[8]

o Quenching Spills: Treat with an excess of aqueous cysteine or sodium thiosulfate to
consume the alkylating potential before disposal.[8]
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« National Center for Biotechnology Information (2025).PubChem Compound Summary for
CID 219645, N-butyl-2-chloroacetamide. Retrieved from [Link]

e Galvani, M., et al. (2001).Alkylation kinetics of proteins in preparation for two-dimensional
maps: A comparison of iodoacetamide and chloroacetamide.[8] Electrophoresis.[8]
(Contextual validation of chloro- vs iodo- reactivity).

+ BenchChem.N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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